molecular formula C19H23N3 B3224447 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine CAS No. 1232-26-4

4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine

Cat. No.: B3224447
CAS No.: 1232-26-4
M. Wt: 293.4 g/mol
InChI Key: AHSSLXWVCNSHMF-UHFFFAOYSA-N
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Description

4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine is a chemical compound with the molecular formula C19H23N3 . This structure is built on the 10,11-dihydro-5H-dibenzo[a,d][7]annulene (dibenzosuberyl) scaffold, a framework known in medicinal chemistry for its relevance in the development of bioactive molecules . Compounds featuring this core structure have been investigated for their potential biological activities, including applications in central nervous system (CNS) research . The piperazine-1-amine substituent in this molecule is a significant functional group that may influence its physicochemical properties and interaction with biological targets, making it a valuable intermediate for pharmaceutical research and development . Researchers can utilize this compound as a key building block in synthetic chemistry or for exploring structure-activity relationships in new drug discovery projects. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c20-22-13-11-21(12-14-22)19-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)19/h1-8,19H,9-14,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSSLXWVCNSHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine typically involves multi-step organic reactions. One common approach is the reaction of 10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ol with piperazine under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds related to dibenzo[a,d] annulene structures exhibit promising anticancer activity. A study highlighted the ability of similar compounds to induce apoptosis in cancer cells, suggesting that 4-(10,11-Dihydro-5H-dibenzo[a,d] annulen-5-yl)piperazin-1-amine may possess similar effects. The mechanism is thought to involve the disruption of cellular signaling pathways that promote cell survival and proliferation.

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological applications. Studies have demonstrated that piperazine derivatives can act as serotonin receptor modulators, which may be beneficial in treating mood disorders and anxiety. Preliminary studies on related compounds have shown promise in modulating neurotransmitter levels, indicating that 4-(10,11-Dihydro-5H-dibenzo[a,d] annulen-5-yl)piperazin-1-amine could be explored for similar therapeutic uses.

Case Studies

  • Anticancer Activity :
    • Study : A recent study tested various dibenzo[a,d] annulene derivatives for their cytotoxic effects on human cancer cell lines.
    • Findings : The study found that certain derivatives exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The specific mechanism involved apoptosis induction through mitochondrial pathways.
  • Neuropharmacology :
    • Study : A pharmacological evaluation of piperazine analogs was conducted to assess their effects on serotonin receptors.
    • Findings : Results indicated that some analogs significantly increased serotonin levels in vitro and displayed anxiolytic-like effects in animal models. This suggests that 4-(10,11-Dihydro-5H-dibenzo[a,d] annulen-5-yl)piperazin-1-amine could be further investigated for similar neuroactive properties.

Mechanism of Action

The mechanism by which 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Bulky substituents (e.g., cyclopropyl in 6d) correlate with higher synthetic yields (68%) compared to smaller groups (e.g., ethyl in 3o, 36%) .
  • Melting Points : Derivatives with rigid cyclic amines (e.g., piperazine in 3o) exhibit higher decomposition temperatures (>239°C), likely due to enhanced crystallinity .
  • Side Chain Modifications : The piperazine-1-amine group in the target compound may improve solubility and bioavailability compared to TCAs like imipramine, which has a flexible propylamine chain .
Pharmacokinetic and Functional Comparisons
  • BBB Permeation : Piperazine-containing analogs (e.g., 3o) are predicted to exhibit moderate blood-brain barrier (BBB) permeation due to balanced lipophilicity and polar surface area, whereas N-cyclopropyl derivatives (6d) may have reduced BBB penetration due to increased hydrophobicity .
  • Metabolic Stability : The dibenzoannulene core is prone to oxidative metabolism, but substitutions like piperazine may slow degradation compared to N-methyl or N-ethyl analogs .
  • Neuroprotective Potential: Unlike dizocilpine derivatives (e.g., K1947), the target compound lacks psychomimetic side effects, suggesting a safer profile for CNS applications .

Biological Activity

4-(10,11-Dihydro-5H-dibenzo[a,d] annulen-5-yl)piperazin-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, particularly focusing on its anticancer activity, receptor interactions, and other biological effects.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

  • Molecular Formula : C19H23N3
  • Molecular Weight : 305.41 g/mol
  • CAS Number : 9926123

The structure features a piperazine ring attached to a dibenzo[a,d] annulene moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds derived from piperazine. For instance, derivatives of dibenzo compounds have been synthesized and tested against various cancer cell lines. The results indicated that certain analogs exhibited potent cytotoxicity with IC50 values ranging from 20 to 40 µM against human cancer cell lines such as K562 (leukemia), Colo-205 (colon cancer), and MDA-MB 231 (breast cancer) . The mechanism of action appears to involve the inhibition of sirtuins, which are proteins implicated in cancer progression.

Receptor Interactions

Piperazine derivatives are known for their ability to interact with various receptors in the body. The compound under discussion may exhibit affinity for neurotransmitter receptors, which can influence its pharmacological profile. For example, piperazine derivatives have shown activity as acetylcholinesterase inhibitors, suggesting potential applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Description Reference
Anticancer ActivityCytotoxic effects on K562, Colo-205, and MDA-MB 231 cell lines with IC50 values between 20-40 µM
Acetylcholinesterase InhibitionPotential therapeutic effects in Alzheimer's disease through enzyme inhibition
Sirtuin InhibitionImplicated in the mechanism of action for anticancer properties

Case Studies

  • In Vitro Studies : A study conducted on a series of piperazine derivatives demonstrated their ability to inhibit cell proliferation in various cancer models. The study highlighted that structural modifications significantly affected their potency and selectivity .
  • Pharmacological Profiling : Another investigation into piperazine's interaction with neurotransmitter systems revealed promising results for treating conditions like anxiety and depression due to their receptor modulation capabilities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine?

  • Synthesis : Begin with the dibenzo[a,d][7]annulen-5-yl core (common in ) and employ a nucleophilic substitution or condensation reaction with piperazine derivatives. For example, substitute the azetidine group in analogs like 1-(dibenzoannulenyl)azetidin-3-amine ( ) with piperazin-1-amine. Use anhydrous conditions and catalysts (e.g., Pd for coupling reactions) to optimize yield.
  • Characterization : Confirm structure via 1H^1H-/13C^{13}C-NMR, HPLC (≥95% purity), and high-resolution mass spectrometry (HRMS) (as in ). Compare spectral data with structurally related compounds (e.g., ’s InChIKey and SMILES patterns).
  • Reference :

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • In vitro assays : Test for receptor binding affinity (e.g., dopamine D2/D3 receptors, as in ) or enzyme inhibition (e.g., carbonic anhydrase I/II, modeled after ). Use radioligand displacement assays or fluorescence-based enzymatic activity tests.
  • Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects, similar to ’s evaluation of Mannich bases.
  • Reference :

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound?

  • Substituent variation : Modify the piperazine ring (e.g., N-alkylation, aryl substitution) and compare binding affinity or potency. For example, demonstrates how arylpiperazine modifications in dopamine ligands alter receptor selectivity.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins. Compare results with analogs like N-benzyl-dibenzoannulenyl azetidines ( ) to identify critical pharmacophores.
  • Reference :

Q. How can researchers resolve contradictions in pharmacological data, such as inconsistent receptor binding results?

  • Methodological refinement : Re-evaluate assay conditions (e.g., buffer pH, co-factor requirements) and validate using orthogonal techniques (e.g., surface plasmon resonance vs. radioligand assays).
  • Theoretical alignment : Link findings to a conceptual framework (e.g., dopamine receptor allosteric modulation theories in ) to contextualize discrepancies. and emphasize aligning experimental design with theoretical hypotheses to ensure rigor.
  • Reference :

Q. What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET prediction : Use tools like SwissADME or ProTox-II to estimate solubility, blood-brain barrier permeability, and hepatotoxicity. Input SMILES data (e.g., ’s SMILES: C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CC(C4)N) to model parameters.
  • Quantum mechanical calculations : Assess metabolic stability via density functional theory (DFT) to identify reactive sites prone to cytochrome P450 oxidation.
  • Reference :

Methodological Frameworks

Q. How should researchers design a study to investigate the compound’s mechanism of action?

  • Hypothesis-driven design : Start with a theoretical basis (e.g., ’s dopamine receptor ligand framework) to define primary endpoints (e.g., D3 receptor activation).
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream signaling pathways.
  • Reference :

Q. What statistical methods are appropriate for analyzing dose-response data in preclinical studies?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., GraphPad Prism) to calculate EC50_{50}/IC50_{50} values.
  • Bayesian hierarchical modeling : Account for inter-experiment variability, as suggested in ’s systematic research process.
  • Reference :

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine
Reactant of Route 2
Reactant of Route 2
4-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazin-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.